molecular formula C8H14Cl2N2O B6215257 1-(1,3-oxazol-2-yl)cyclopentan-1-amine dihydrochloride CAS No. 2731010-31-2

1-(1,3-oxazol-2-yl)cyclopentan-1-amine dihydrochloride

Cat. No.: B6215257
CAS No.: 2731010-31-2
M. Wt: 225.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-oxazol-2-yl)cyclopentan-1-amine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields It consists of a cyclopentane ring attached to an oxazole ring, with an amine group and two hydrochloride ions

Preparation Methods

The synthesis of 1-(1,3-oxazol-2-yl)cyclopentan-1-amine dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as oxalyl chloride and amines, followed by purification steps to obtain the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(1,3-oxazol-2-yl)cyclopentan-1-amine dihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-(1,3-oxazol-2-yl)cyclopentan-1-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-oxazol-2-yl)cyclopentan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-(1,3-oxazol-2-yl)cyclopentan-1-amine dihydrochloride can be compared with other similar compounds, such as:

    1-(1,3-oxazol-2-yl)cyclohexan-1-amine: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-(1,3-thiazol-2-yl)cyclopentan-1-amine: This compound features a thiazole ring instead of an oxazole ring.

    1-(1,3-oxazol-2-yl)cyclopentan-1-amine: This is the base compound without the dihydrochloride salt.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3-oxazol-2-yl)cyclopentan-1-amine dihydrochloride involves the reaction of 1-(2-bromoethyl)cyclopentene with 2-amino-2-oxazoline followed by hydrolysis and salt formation with hydrochloric acid.", "Starting Materials": ["1-(2-bromoethyl)cyclopentene", "2-amino-2-oxazoline", "hydrochloric acid"], "Reaction": ["Step 1: 1-(2-bromoethyl)cyclopentene is reacted with 2-amino-2-oxazoline in the presence of a base such as potassium carbonate to form 1-(1,3-oxazol-2-yl)cyclopentene.", "Step 2: The resulting product from step 1 is hydrolyzed with an acid such as hydrochloric acid to form 1-(1,3-oxazol-2-yl)cyclopentan-1-ol.", "Step 3: The product from step 2 is then reacted with hydrochloric acid to form 1-(1,3-oxazol-2-yl)cyclopentan-1-amine dihydrochloride."] }

CAS No.

2731010-31-2

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.